8-Bromo-2'-deoxyguanosine-5'-monophosphate is a modified nucleoside analog of deoxyguanosine, characterized by the presence of a bromine atom at the 8-position of the purine ring. Its molecular formula is C10H13BrN5O7P, and it has a molecular weight of approximately 346.14 g/mol. This compound is significant in biochemical research due to its structural similarity to natural nucleotides, which allows it to integrate into nucleic acids and potentially alter their function or stability .
As a purine nucleoside analog, 8-Bromo-2'-deoxyguanosine-5'-monophosphate exhibits notable biological activities:
The synthesis of 8-Bromo-2'-deoxyguanosine-5'-monophosphate typically involves several key steps:
8-Bromo-2'-deoxyguanosine-5'-monophosphate has several applications in scientific research:
Studies on the interactions of 8-Bromo-2'-deoxyguanosine-5'-monophosphate with various biomolecules have revealed important insights:
Several compounds share structural similarities with 8-Bromo-2'-deoxyguanosine-5'-monophosphate. Here are some notable examples:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
2'-Deoxyguanosine | No bromination | Natural nucleoside without modifications |
8-Chloro-2'-deoxyguanosine | Chlorine substitution instead | Different halogen affects biological activity |
2'-Deoxyadenosine | Adenine base instead of guanine | Different base leads to varied interactions |
8-Amino-2'-deoxyguanosine | Amino group at position 8 | Alters hydrogen bonding properties |
The uniqueness of 8-Bromo-2'-deoxyguanosine-5'-monophosphate lies in its bromination at the 8-position, which significantly impacts its biochemical behavior compared to other nucleoside analogs. This modification enhances its potential as an antitumor agent and influences its interactions with enzymes and nucleic acids .